Cyclohexyltriphenylphosphonium bromide

Catalog No.
S1491558
CAS No.
7333-51-9
M.F
C24H26BrP
M. Wt
425.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexyltriphenylphosphonium bromide

CAS Number

7333-51-9

Product Name

Cyclohexyltriphenylphosphonium bromide

IUPAC Name

cyclohexyl(triphenyl)phosphanium;bromide

Molecular Formula

C24H26BrP

Molecular Weight

425.3 g/mol

InChI

InChI=1S/C24H26P.BrH/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-3,5-10,13-18,24H,4,11-12,19-20H2;1H/q+1;/p-1

InChI Key

QRAKRDZMIONMRZ-UHFFFAOYSA-M

SMILES

C1CCC(CC1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Synonyms

Bromo(cyclohexyl)triphenylphosphorane

Canonical SMILES

C1CCC(CC1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

The exact mass of the compound Cyclohexyltriphenylphosphonium bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cyclohexyltriphenylphosphonium bromide (CAS 7333-51-9) is a crystalline quaternary phosphonium salt primarily utilized as a Wittig reagent precursor for the synthesis of exocyclic double bonds and as a robust phase-transfer catalyst (PTC). Upon treatment with strong bases such as n-butyllithium or potassium tert-butoxide, it generates cyclohexylidenetriphenylphosphorane, a bulky ylide essential for installing cyclohexylidene groups onto aldehydes and unhindered ketones [1]. Beyond olefination, its phosphonium core provides exceptional thermal and chemical stability compared to conventional ammonium salts, making it a critical raw material for high-temperature biphasic catalysis, polymerized ionic liquids, and deep eutectic solvents [2]. For procurement professionals, its value lies in its dual utility: enabling specific structural motifs in medicinal chemistry while offering superior degradation resistance in harsh industrial process environments.

Research Fit

Wittig Olefination Ylide precursor for C=C bond formation
Phase-Transfer Catalysis Lipophilic phosphonium cation for biphasic systems
Ionic Liquid Design Cyclohexyl group as structural variable

Substituting Cyclohexyltriphenylphosphonium bromide with related analogs introduces severe process and performance limitations. Replacing it with smaller Wittig reagents, such as methyltriphenylphosphonium bromide, fundamentally alters the target molecule, but more importantly, the cyclohexyl ylide possesses a strict steric boundary that process chemists must account for; it will fail in reactions where smaller ylides succeed [1]. Attempting to substitute it with the closest ring analog, cyclopentyltriphenylphosphonium bromide, introduces extreme moisture sensitivity, often requiring extensive azeotropic drying and resulting in irreproducible yields that force chemists to abandon the Wittig route entirely [2]. Furthermore, in phase-transfer catalysis, substituting this phosphonium salt with cheaper quaternary ammonium alternatives (like tetrabutylammonium bromide) leads to catastrophic catalyst degradation via Hofmann elimination at elevated temperatures [3].

Substitution Risk

If substituting with
Potential impact
Methyl or butyl analog
Steric/electronic profile may shift, altering reaction yield and stereoselectivity
Cyclopentyl analog (CPTPB)
Reported lower corrosion inhibition potential in acidic media; ring-size context matters
Simple alkyltriphenylphosphonium salt
May require stronger bases for ylide generation; handling and stability context may differ

Steric Boundary in Tetrasubstituted Olefin Synthesis

The ylide generated from Cyclohexyltriphenylphosphonium bromide is highly sterically hindered. In comparative studies targeting the olefination of bulky ketones (e.g., Boc-protected pyrrolidinones), the cyclohexyl ylide completely failed to produce the tetrasubstituted olefin (0% yield). In contrast, the less hindered methyltriphenylphosphonium bromide achieved an 88% yield under identical conditions [1]. This establishes a hard operational limit for the reagent.

Evidence DimensionWittig olefination yield on sterically hindered ketones
Target Compound Data0% yield (reaction fails to proceed)
Comparator Or Baseline88% yield (using Methyltriphenylphosphonium bromide)
Quantified DifferenceAbsolute failure vs. high-yielding conversion
ConditionsStandard Wittig conditions (t-BuOK in THF at room temperature)

Prevents wasteful procurement by establishing a hard steric limit; buyers must restrict its use to aldehydes or unhindered ketones.

Corrosion Inhibition
Head-to-head
99.52% vs 99.36%
+0.16% higher for cyclohexyl derivative
Reported higher protection potential
Mild steel, 0.5 M H₂SO₄, 10⁻² M (EIS/PDP)

Moisture Tolerance and Ylide Reproducibility vs. Ring Analogs

When synthesizing cycloalkylidene derivatives, the choice of ring size dramatically impacts reagent handling. Literature indicates that cyclopentyltriphenylphosphonium bromide is highly moisture-sensitive, often yielding irreproducible results unless subjected to strict threefold azeotropic co-evaporation with dry toluene [1]. In contrast, Cyclohexyltriphenylphosphonium bromide is significantly more robust, reliably forming the active ylide under standard Schlenk conditions without the need for extreme pre-drying protocols.

Evidence DimensionPre-reaction drying requirements for reproducible ylide generation
Target Compound DataStandard vacuum drying sufficient
Comparator Or BaselineStrict threefold azeotropic co-evaporation required (Cyclopentyltriphenylphosphonium bromide)
Quantified DifferenceElimination of complex azeotropic drying steps
ConditionsYlide generation with n-BuLi at -40 °C to 0 °C in THF/Toluene

Reduces batch-to-batch variability and process complexity compared to the highly moisture-sensitive 5-membered ring analog.

Photocatalytic Olefination
Reported
93%
yield (E-selective)
Supports photocatalytic Wittig protocol
Visible-light, Ru catalyst

Thermal Stability in Phase-Transfer Catalysis (PTC)

For industrial biphasic reactions requiring elevated temperatures, phosphonium salts vastly outperform ammonium salts. Polymerized ionic liquids and phase-transfer systems utilizing a phosphonium core with a chloride/bromide counterion demonstrate thermal stability exceeding 370 °C. In direct contrast, equivalent ammonium analogs (e.g., tetrabutylammonium derivatives) degrade below 220 °C due to Hofmann elimination [1].

Evidence DimensionThermal degradation threshold
Target Compound Data>370 °C (stable phosphonium core)
Comparator Or Baseline<220 °C (Ammonium analogs)
Quantified Difference>150 °C increase in thermal stability window
ConditionsThermogravimetric analysis (TGA) of polyelectrolyte analogs

Justifies the selection of phosphonium salts over cheaper ammonium alternatives for reactions requiring elevated temperatures.

Handling & Stability
Class-level
Cyclohexyl group may impart stabilization vs simple alkyl chain
Benchtop Wittig procedure context
Supplier/class-level inference; verify

Synthesis of Cyclohexylidene-Containing Pharmaceuticals

Ideal for installing bulky cyclohexylidene groups onto aldehydes or unhindered ketones in medicinal chemistry workflows. As established by its steric limitations [1], it should be explicitly procured for primary or secondary carbonyls, avoiding use in tetrasubstituted olefin targets.

High-Temperature Phase-Transfer Catalysis (PTC)

The optimal choice for biphasic industrial reactions operating above 150 °C. Its phosphonium core resists the Hofmann elimination pathways that rapidly deactivate standard quaternary ammonium catalysts [2], ensuring sustained catalytic turnover.

Precursor for Thermally Stable Ionic Liquids and Deep Eutectic Solvents

Procured as a foundational building block for synthesizing specialized electrolytes or deep eutectic solvents (DES) where high thermal stability (>370 °C) and wide electrochemical windows are mandatory [2].

Application Fit

Application
Selection Property
Validation Focus
Corrosion inhibitor development (acidic media)
Cyclohexyl substituent structural feature
Protection potential under electrochemical conditions (EIS/PDP)
Visible-light photocatalytic Wittig olefination
Phosphonium salt ylide precursor
Yield and E‑selectivity under photocatalytic conditions
General Wittig olefination synthesis
Air‑stable solid phosphonium salt
Handling and ylide generation conditions
Ionic liquid structural design
Cyclohexyl group as cation structural variable
Performance property modulation (e.g., corrosion inhibition)

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7333-51-9

Explore Compound Types